![molecular formula C13H14N6O B6441674 2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile CAS No. 2548990-66-3](/img/structure/B6441674.png)
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile
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Description
The compound “2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound composed of two nitrogen atoms and one oxygen atom forming a five-membered ring . Compounds showing desirable biological activity often include heterocyclic moieties such as 1,3,4-oxadiazoles .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles involves various methods. One method involves the direct annulation of hydrazides with methyl ketones, which achieves an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Another method involves a mechanochemical synthesis, which is an environmentally benign alternative to conventional solvent-based methods . In this method, N-acylbenzotriazoles condense with acylhydrazides to provide oxadiazole derivatives in very good yields within minutes .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . The structure of this type has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles are diverse. For instance, I2 promotes a metal-free domino protocol for the one-pot synthesis of 1,3,4-oxadiazoles in good yields via oxidative cleavage of C(sp2)-H or C(sp)-H bonds, followed by cyclization and deacylation . The use of K2CO3 is an essential factor in the cyclization and the C-C bond cleavage .Future Directions
The future directions for research on “2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile” and similar compounds could involve the development of new synthetic methods, the exploration of their biological activity, and their potential applications in medicine and agriculture .
Mechanism of Action
Target of Action
The compound “2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile” is a type of 1,2,4-oxadiazole derivative . Oxadiazoles are known to have a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets in a variety of ways, potentially inhibiting their function and leading to the observed biological activities .
Biochemical Pathways
These could include pathways related to bacterial growth, viral replication, and leishmanial survival .
Result of Action
Given its potential anti-bacterial, anti-viral, and anti-leishmanial activities, it’s likely that the compound leads to the death or inhibition of these organisms, thereby alleviating the associated diseases .
properties
IUPAC Name |
2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-9-17-18-12(20-9)10-3-2-6-19(8-10)13-15-5-4-11(7-14)16-13/h4-5,10H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNKIVRFYSCCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCCN(C2)C3=NC=CC(=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine-4-carbonitrile |
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